1-Fluoro-2-(prop-1-yn-1-yl)benzene
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Overview
Description
1-Fluoro-2-(prop-1-yn-1-yl)benzene is an organic compound with the molecular formula C9H7F It is a derivative of benzene, where a fluorine atom is substituted at the first position and a prop-1-yn-1-yl group is substituted at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-(prop-1-yn-1-yl)benzene can be synthesized through various methods. One common approach involves the reaction of 1-fluoro-2-iodobenzene with propargyl alcohol in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-(prop-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Addition Reactions: The triple bond in the prop-1-yn-1-yl group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkenes or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide.
Addition Reactions: Electrophiles such as halogens or hydrogen halides are used, often in the presence of a catalyst.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the fluorine atom.
Addition Reactions: Products include halogenated or hydrogenated derivatives.
Oxidation and Reduction Reactions: Products include ketones, carboxylic acids, alkenes, or alkanes.
Scientific Research Applications
1-Fluoro-2-(prop-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-fluoro-2-(prop-1-yn-1-yl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their activity and function.
Pathways Involved: The compound can modulate signaling pathways, metabolic pathways, and other biochemical processes, leading to specific biological effects.
Comparison with Similar Compounds
1-Fluoro-2-(prop-1-yn-1-yl)benzene can be compared with other similar compounds, such as:
1-Fluoro-4-(prop-2-yn-1-yl)benzene: Similar structure but with the prop-2-yn-1-yl group at the fourth position.
1-Fluoro-2-(prop-2-yn-1-yloxy)benzene: Similar structure but with an oxygen atom linking the prop-2-yn-1-yl group to the benzene ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Biological Activity
1-Fluoro-2-(prop-1-yn-1-yl)benzene is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a fluorine atom and a prop-1-yn-1-yl group attached to a benzene ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.
The molecular formula of this compound is C₉H₇F, with a molecular weight of approximately 150.15 g/mol. The presence of the fluorine atom enhances lipophilicity, which is crucial for its interaction with biological systems. The alkyne functionality allows for further functionalization through various coupling reactions, making it a versatile candidate for drug development.
Target Interaction
This compound acts as a photosensitizer , generating reactive oxygen species (ROS) such as singlet oxygen and superoxide anions upon light exposure. This property suggests that it could influence oxidative stress pathways, potentially leading to oxidative damage in cells.
Biochemical Pathways
The compound interacts with various enzymes, particularly cytochrome P450 enzymes, which are essential for the metabolism of xenobiotics and endogenous compounds. This interaction can lead to the formation of reactive intermediates that may alter cellular functions, including gene expression and cell signaling pathways. Notably, it has been shown to modulate pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation.
Cellular Effects
Research indicates that exposure to this compound can affect:
- Gene Expression : Changes in the expression of genes related to oxidative stress response and apoptosis have been noted.
- Cellular Metabolism : The compound can influence metabolic processes within cells, potentially leading to increased oxidative stress and DNA damage over prolonged exposure.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related alkynes indicate their effectiveness against various bacterial strains by disrupting cell membrane integrity and inhibiting key metabolic pathways .
Anticancer Potential
Preliminary studies suggest that this compound may target specific enzymes involved in cancer cell proliferation. Its ability to generate ROS could be harnessed for therapeutic purposes in cancer treatment, where oxidative stress is often exploited to induce apoptosis in malignant cells.
Data Tables
Properties
CAS No. |
919097-01-1 |
---|---|
Molecular Formula |
C9H7F |
Molecular Weight |
134.15 g/mol |
IUPAC Name |
1-fluoro-2-prop-1-ynylbenzene |
InChI |
InChI=1S/C9H7F/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,1H3 |
InChI Key |
VCPLBYGDGMJOSS-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC=CC=C1F |
Origin of Product |
United States |
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